2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- typically involves the glycosylation of a pyrimidine base with a protected sugar derivative. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the glycosidic bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, it serves as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs.
Medicine
Medically, this compound is investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, it is used in the development of new therapeutic agents. Its ability to mimic natural nucleosides makes it valuable in drug design.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-fluoro-beta-D-arabinofuranosyl)-5-methyl-
Uniqueness
Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- has unique structural features that enhance its biological activity. The presence of the hydroxymethyl group allows for specific interactions with biological targets, making it a potent antiviral and anticancer agent.
Properties
CAS No. |
130351-55-2 |
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Molecular Formula |
C11H16N2O6 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-2-13(11(18)12-9(5)17)10-8(16)6(3-14)7(4-15)19-10/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8+,10-/m1/s1 |
InChI Key |
SAQLIIXINWYWJX-BDNRQGISSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CO)O |
Origin of Product |
United States |
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